6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride

Vue d'ensemble

Description

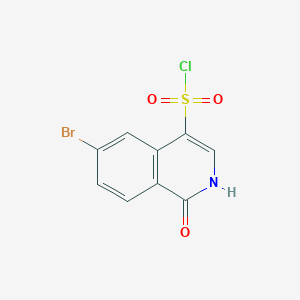

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrClNO3S. It is known for its unique structure, which includes a bromine atom, a sulfonyl chloride group, and an isoquinoline backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride typically involves the bromination of 1-oxo-1,2-dihydroisoquinoline followed by sulfonylation. The reaction conditions often require the use of bromine or bromine-containing reagents and sulfonyl chloride in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and sulfonyl chloride groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions often involve the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Applications De Recherche Scientifique

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C₉H₅BrClNO₃S and a molecular weight of approximately 322.56 g/mol. It features a sulfonyl chloride group, which enhances its reactivity and potential applications in chemistry.

Scientific Research Applications

This compound has applications in:

- Corrosion Science 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a compound similar to this compound, has been synthesized and used as a corrosion inhibitor.

- Medicinal Chemistry : Structurally similar 1,2,3,4-tetrahydroisoquinoline analogs have been studied for their biological activities against infective pathogens and neurodegenerative disorders.

Use as a Corrosion Inhibitor

This compound can be used as a corrosion inhibitor.

Method

The corrosion inhibition of this compound in hydrochloric acid for mild steel was evaluated by potentiodynamic polarization measurements, electrochemical impedance spectroscopy, weight loss measurements, and Density Functional Theory (DFT).

Results

The compound is a mixed-type inhibitor, and its adsorption on the mild steel surface follows the Langmuir isotherm. The inhibition efficiency increases with increasing the concentration of the inhibitor.

Use in Drug Discovery

1,2,3,4-tetrahydroisoquinoline analogs, which are structurally similar to the compound, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders.

Role in Synthesizing Pharmaceutical Compounds

The sulfonyl chloride functional group in this compound can participate in nucleophilic substitution reactions, making it a building block for synthesizing more complex pharmaceutical compounds.

Reactions

Key reactions involving this compound include:

- Sulfonylation : Reacts with alcohols and amines to form sulfonate esters and sulfonamides.

- Hydrolysis : Undergoes hydrolysis to form sulfonic acids.

- Substitution : The chloride group can be easily replaced by other nucleophiles.

Key Reactions

The sulfonyl chloride functional group in this compound is known for its ability to participate in nucleophilic substitution reactions. These reactions make it an essential building block for synthesizing more complex pharmaceutical compounds.

Comparison of Structurally Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Contains a carboxylic acid instead of sulfonyl chloride | More acidic properties; different reactivity profile |

| Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline | Features an ethyl group and different oxidation state | Different pharmacological profile; less reactive |

| 6-Bromoisoquinoline | Lacks the keto and sulfonyl functionalities | Simpler structure; potentially lower biological activity |

Mécanisme D'action

The mechanism of action of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The bromine atom may also contribute to the compound’s reactivity and biological activity .

Comparaison Avec Des Composés Similaires

- 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

- 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Comparison: The sulfonyl chloride group makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of various chemicals .

Activité Biologique

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a synthetic compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and related case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₅BrClNO₃S and a molecular weight of approximately 322.56 g/mol. Its structure includes a sulfonyl chloride group, which enhances its reactivity and potential applications in various fields of research, particularly in drug development.

The sulfonyl chloride functional group allows for nucleophilic substitution reactions, making the compound an essential precursor for more complex pharmaceutical agents. Although specific mechanisms of action for this compound itself are not well-documented, its derivatives may exhibit significant biological effects through various pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Knoevenagel Condensation : This method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate to yield various derivatives.

- Reactions with Imines : The compound can participate in reactions with imines to form more complex structures that may possess enhanced biological activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to this compound:

Antitumor Activity

Research indicates that isoquinoline derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, hybrid molecules containing isoquinoline structures have shown promising results in inhibiting cell proliferation in various cancer types .

Antiviral Properties

Similar compounds have been tested for antiviral activity. Some derivatives have demonstrated effectiveness against viral pathogens through mechanisms involving reactive oxygen species (ROS) generation and DNA alkylation .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, here is a comparison with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Contains a carboxylic acid instead of sulfonyl chloride | More acidic properties; different reactivity profile |

| Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinoline | Features an ethyl group and different oxidation state | Different pharmacological profile; less reactive |

| 6-Bromoisoquinoline | Lacks keto and sulfonyl functionalities | Simpler structure; potentially lower biological activity |

This table illustrates how the presence of specific functional groups in this compound contributes to its potential utility in medicinal chemistry.

Propriétés

IUPAC Name |

6-bromo-1-oxo-2H-isoquinoline-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO3S/c10-5-1-2-6-7(3-5)8(16(11,14)15)4-12-9(6)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJUXLZAEKFPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CNC2=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.